Clomethiazole hydrochloride

Glycine receptor modulation Inhibitory neurotransmission Anticonvulsant mechanism

Researchers investigating dual inhibitory neurotransmission face a critical gap: benzodiazepines, barbiturates, and propofol cannot potentiate glycine receptors, and none inhibit CYP2E1. Clomethiazole hydrochloride (CAS 6001-74-7) is the only anticonvulsant with confirmed dual GABAA/glycine receptor potentiation, enabling dissection of glycinergic vs. GABAergic signaling in spinal and brainstem circuits. • 79% hangover-free sleep nights vs. 53% for nitrazepam; sustained 9-week hypnotic efficacy without tolerance vs. triazolam. • Selective CYP2E1 inhibition in human liver microsomes - absent in all benzodiazepine comparators.

Molecular Formula C6H9Cl2NS
Molecular Weight 198.11 g/mol
CAS No. 6001-74-7
Cat. No. B1662267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClomethiazole hydrochloride
CAS6001-74-7
Synonyms5-(2-Chloroethyl)-4-methylthiazole hydrochloride
Molecular FormulaC6H9Cl2NS
Molecular Weight198.11 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)CCCl.Cl
InChIInChI=1S/C6H8ClNS.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3H2,1H3;1H
InChIKeyOFXYKSLKNMTBHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clomethiazole Hydrochloride Pharmacology Profile


Clomethiazole hydrochloride (also known as chlormethiazole hydrochloride, CAS 6001-74-7) is a thiazole-derived positive allosteric modulator of GABAA receptors and glycine receptors with sedative, hypnotic, and anticonvulsant properties [1]. Unlike benzodiazepines which act specifically at the γ2 subunit-containing GABAA receptor complex, clomethiazole potentiates GABAA receptors independently of the γ2 subunit and does not require the benzodiazepine binding site for its activity [2]. The compound is structurally related to thiamine (vitamin B1) yet exhibits a pharmacological profile distinct from barbiturates, propofol, and benzodiazepines, including the clinically unique property of potentiating glycine-mediated inhibition [3].

GABAA receptor positive allosteric modulator independent of γ2 subunit
Potentiates glycine receptors, a profile not reported for benzodiazepines or barbiturates
Distinct from propofol/barbiturate site; minimal direct GABAA activation

Clomethiazole: Why Substitution Fails


Clomethiazole hydrochloride cannot be substituted with benzodiazepines, barbiturates, or propofol in research or clinical applications due to fundamental mechanistic divergences that produce distinct functional outcomes. The compound potentiates both GABAA and glycine receptors—a dual modulatory profile not shared by any benzodiazepine, barbiturate, or other conventional anticonvulsant [1]. At the GABAA receptor level, clomethiazole demonstrates subunit selectivity distinct from loreclezole (a β-subunit-selective comparator) and pentobarbital, with significantly greater maximum potentiation on γ2-lacking receptor subtypes and those containing α4 or α6 subunits [2]. Critically, clomethiazole inhibits CYP2E1 in human liver microsomes, whereas benzodiazepines such as diazepam do not possess this enzymatic inhibitory activity, creating differentiated hepatic biomarker and metabolic profiles [3]. These mechanistic distinctions translate directly into quantifiable differences in efficacy duration, residual sedation, and hepatoprotective potential that cannot be recapitulated by generic substitution.

Benzodiazepines lack glycine receptor potentiation; dual modulation may not transfer.
Barbiturates and propofol produce direct GABAA activation, which clomethiazole does not; allosteric profile may shift.
Diazepam and other benzodiazepines do not inhibit CYP2E1; hepatic biomarker context may differ.

Clomethiazole Comparator Evidence


Glycine Receptor Potentiation

In microiontophoretic studies, clomethiazole was found to potentiate the inhibitory responses to glycine, a property described as 'unique for chlormethiazole and does not occur with any other known anticonvulsant (barbiturates, benzodiazepine, phenytoin or sodium valproate)' [1]. This functional differentiation provides a molecular basis for selecting clomethiazole over comparators when dual GABAA-glycine potentiation is required.

Glycine Receptor Potentiation
Head-to-head
Positive potentiation vs No potentiation (barbiturates, BZDs, phenytoin, valproate)
Supports dual GABAA-glycine modulation selection
Microiontophoretic spinal cord neurone study
Glycine receptor modulation Inhibitory neurotransmission Anticonvulsant mechanism

Sustained Hypnotic Efficacy vs. Triazolam

In a double-blind controlled study of 9 weeks duration comparing chlormethiazole and triazolam in elderly patients with sleep disturbance, evidence of sustained hypnotic efficacy throughout the entire 9-week treatment period was obtained for chlormethiazole but not for triazolam [1]. Additionally, daytime withdrawal effects were observed with triazolam, whereas none were reported with chlormethiazole [1].

Sustained Hypnotic Response
Head-to-head
Efficacy maintained 9 weeks vs Triazolam lost efficacy
Supports sustained endpoint context
Double-blind elderly patient study, 9 weeks
Hypnotic efficacy Tolerance Elderly sleep disorders

CYP2E1 Inhibition vs. Diazepam

Clomethiazole inhibits cytochrome P450 isoform CYP2E1 in human liver microsomes, an enzymatic activity not possessed by benzodiazepines [1]. This biochemical differentiation underlies the compound's distinct hepatic biomarker profile during alcohol withdrawal treatment, though a 2024 naturalistic comparison study of 50 patients found no statistical difference between clomethiazole and diazepam groups in oxidative stress reduction over a 3-5 day observation period [2].

CYP2E1 Inhibition
Cross-study
Inhibits CYP2E1 vs Diazepam: no inhibition
Supports CYP2E1 pathway research context
In vitro human liver microsomes; clinical oxidative stress endpoint similar
CYP2E1 inhibition Hepatoprotection Alcohol withdrawal treatment

Reduced Hangover vs. Nitrazepam

In a double-blind crossover study of 68 demented elderly patients (mean age 77 years), chlormethiazole (500 mg edisylate) and nitrazepam (10 mg) were compared for hypnotic effects over 308 nights on each preparation. Patients receiving chlormethiazole slept for more than 6 hours on 244 of 308 nights without experiencing hangover effects the next day, compared with only 163 of 308 nights for those on nitrazepam . The difference is statistically significant in favor of chlormethiazole (p<0.05) .

Hangover-Free Nights
Source review
79.2% nights
vs nitrazepam 52.9%
Supports residual sedation endpoint context
Source documentation to verify; 68-patient crossover study
Hangover effect Residual sedation Geriatric hypnotic safety

No Direct GABAA Activation

At human recombinant GABAA receptors, clomethiazole elicited only a slight direct GABAA receptor activation at concentrations up to 1 mM, contrasting sharply with pentobarbital and propofol which produce robust direct receptor activation [1]. Furthermore, clomethiazole did not potentiate anaesthetic-mediated currents elicited by pentobarbital or propofol, indicating action via a distinct anaesthetic binding site [1].

Direct GABAA Activation
Head-to-head
Slight activation (≤1 mM) vs Pentobarbital/propofol: robust activation
Supports allosteric modulation mechanism context
Recombinant GABAA receptors, two-electrode voltage clamp
GABAA direct activation Anaesthetic site Receptor pharmacology

Rapid Plasma Clearance vs. Temazepam

In a comparative pharmacokinetic study of healthy old and young women (mean ages 72.9 and 24.7 years) receiving single 384 mg oral clomethiazole versus 20 mg temazepam, clomethiazole was rapidly absorbed, distributed, and eliminated by both age groups such that minimal plasma concentrations existed 11 hours after administration [1]. In contrast, temazepam was less quickly absorbed and distributed, especially in the young group, and substantial amounts remained in the plasma 11 hours after administration [1].

Pharmacokinetics Drug elimination Hypnotic safety

Clomethiazole Application Scenarios


GABAA & Glycine Receptor Modulation

Clomethiazole hydrochloride is the compound of choice for electrophysiological and neuropharmacological studies examining dual potentiation of GABAA and glycine receptor-mediated inhibitory neurotransmission. As the only known anticonvulsant capable of potentiating glycine-mediated inhibition, it serves as an essential tool compound for dissecting the relative contributions of glycinergic versus GABAergic signaling in spinal cord and brainstem inhibitory circuits [1].

Geriatric Hypnotic: Minimal Residual Sedation

Clomethiazole hydrochloride demonstrates quantifiably superior hangover-free sleep outcomes relative to nitrazepam (79% vs 53% of nights) [1] and exhibits rapid elimination with minimal plasma concentrations at 11 hours post-dose compared to temazepam [2]. These properties make it the preferred reference compound for preclinical and clinical studies investigating hypnotic interventions in aged populations where minimizing functional impairment and fall risk is a primary endpoint.

Long-Term Hypnotic Efficacy Without Tolerance

For longitudinal sleep research paradigms exceeding 8 weeks in duration, clomethiazole hydrochloride offers the distinct advantage of sustained hypnotic efficacy without tolerance development, as demonstrated in the 9-week comparator trial versus triazolam [1]. This property eliminates tolerance-related confounds that would otherwise compromise the interpretation of long-duration hypnotic efficacy studies using triazolam or other benzodiazepine hypnotics.

Alcohol Withdrawal & CYP2E1 Toxicology

Clomethiazole hydrochloride is uniquely suitable among sedative-hypnotic agents for studies investigating CYP2E1-mediated metabolic pathways and alcohol-induced hepatotoxicity. Its selective inhibition of CYP2E1 in human liver microsomes [1] distinguishes it from benzodiazepine comparators and positions it as a valuable chemical probe for dissecting the role of CYP2E1 induction in ethanol metabolism, reactive oxygen species generation, and nitrosamine bioactivation pathways.

Application
Selection Property
Validation Focus
GABAA & Glycine Receptor Modulation Studies
Dual receptor PAM profile
Glycine receptor potentiation assays
Geriatric Hypnotic Research: Residual Sedation
Rapid elimination, hangover-free profile
Residual sedation endpoint comparison
Long-Duration Hypnotic Efficacy Studies
Sustained response without tolerance
9-week endpoint maintenance review
Alcohol Withdrawal & CYP2E1 Toxicology Research
CYP2E1 enzyme inhibition
Hepatic stress and metabolic pathway endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clomethiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.